REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13](OCC)=[O:14])=[CH:7]2)([O-:3])=[O:2].[OH-].[K+].C(N1C=CN=C1)(N1C=CN=C1)=O.[BH4-].[Na+]>CO.O>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([CH2:13][OH:14])=[CH:7]2)([O-:3])=[O:2] |f:1.2,4.5|
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Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)OCC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for a further 40 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 h
|
Duration
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2 h
|
Type
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FILTRATION
|
Details
|
the hot solution was filtered
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Type
|
ADDITION
|
Details
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poured onto ice
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Type
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FILTRATION
|
Details
|
The resultant fine pale brown precipitate was collected by filtration
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
The crude acid was dissolved in tetrahydrofuran (250 mL)
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Type
|
TEMPERATURE
|
Details
|
with gentle warming for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
it was quenched with 1 M hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |